molecular formula C6H10N2O B13310383 2-Aminohex-5-ynamide

2-Aminohex-5-ynamide

Cat. No.: B13310383
M. Wt: 126.16 g/mol
InChI Key: WIJLSVPWVARZEW-UHFFFAOYSA-N
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Description

2-Aminohex-5-ynamide is an organic compound with the molecular formula C6H10N2O. It belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming complex nitrogen-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminohex-5-ynamide can be synthesized through various methods. One common approach involves the reaction of hex-5-ynoic acid with ammonia or an amine under dehydrating conditions. Another method includes the use of ynamide coupling reagents, which facilitate the formation of the ynamide bond through a one-step synthetic process from inexpensive starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalytic agents and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Aminohex-5-ynamide undergoes various chemical reactions, including:

    Cycloaddition: Forms cyclic compounds through reactions with other unsaturated molecules.

    Cyclization: Intramolecular reactions leading to ring formation.

    Oxidation and Reduction: Involves the gain or loss of electrons, respectively.

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver catalysts (e.g., AgNTf2), Brønsted acids, and various nucleophiles. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound include functionalized pyrrole derivatives, N-heterocycles, and other nitrogen-containing compounds. These products are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

2-Aminohex-5-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential in modifying biological molecules and pathways.

    Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Aminohex-5-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. This compound can act as a precursor to carbenes and carbenoids, which are reactive intermediates in various organic reactions. The molecular targets and pathways involved include the activation of alkyne bonds and subsequent nucleophilic attacks .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)hex-5-ynamide
  • AlkFAA-alkyne
  • BMK-alkyne
  • SuTEx1-alkyne .

Uniqueness

2-Aminohex-5-ynamide stands out due to its specific structure, which includes an amino group and a triple bond directly connected to a nitrogen atom. This unique configuration allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-aminohex-5-ynamide

InChI

InChI=1S/C6H10N2O/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H2,8,9)

InChI Key

WIJLSVPWVARZEW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)N)N

Origin of Product

United States

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